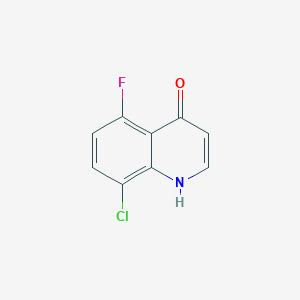

8-Chloro-5-fluoroquinolin-4(1H)-one

Description

Significance of the Quinolone Scaffold in Advanced Medicinal Chemistry Research

The quinolone scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. benthamdirect.comnih.govresearchgate.net Initially recognized for its antibacterial properties, the quinolone framework has since been successfully exploited to develop agents with anticancer, antiviral, antifungal, and anti-inflammatory activities. benthamdirect.comresearchgate.netnih.gov Its versatility stems from the numerous points at which substitutions can be made, allowing for fine-tuning of its physicochemical and biological properties. nih.govresearchgate.net Researchers have extensively explored modifications at various positions of the quinolone ring to enhance potency, selectivity, and pharmacokinetic profiles. benthamdirect.comnih.gov The ability of the quinolone core to interact with various biological targets, including enzymes like DNA gyrase and topoisomerase, underpins its therapeutic importance. nih.govnih.govmdpi.com

Overview of Halogen Substitution Effects in Contemporary Quinoline (B57606) Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline nucleus has a profound impact on the molecule's properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the substitution of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough, leading to the development of the highly successful fluoroquinolone antibiotics. nih.gov The presence of a halogen at the C-8 position has been associated with both enhanced activity and, in some cases, phototoxicity. researchgate.net Specifically, a chlorine atom at the C-8 position can create steric hindrance that distorts the orientation of substituents at the N-1 position, which can be a key factor for potent antibacterial activity. nih.gov The strategic placement of halogens is a critical design element in the development of new quinoline-based therapeutic agents. rsc.orgrsc.org

Research Rationale and Academic Importance of 8-Chloro-5-fluoroquinolin-4(1H)-one as a Chemical Entity

The compound this compound represents a specific convergence of the structural features discussed above. The presence of a chlorine atom at the C-8 position and a fluorine atom at the C-5 position makes it a subject of academic interest for several reasons. Firstly, it serves as a valuable building block in the synthesis of more complex molecules. ossila.com The dual halogenation offers distinct reactivity at different positions, allowing for selective chemical modifications. Secondly, the study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR) within the quinolone class. By systematically evaluating the effects of these specific halogen substitutions, researchers can gain insights into the molecular interactions that govern biological activity. This knowledge is crucial for the rational design of future quinolone derivatives with improved therapeutic profiles.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₅ClFNO |

| Molecular Weight | 197.59 g/mol |

| CAS Number | Not available |

Detailed Research Findings

While specific research findings on this compound are not extensively detailed in publicly available literature, its structural analogs provide significant insights. For example, the related compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated extremely potent antibacterial activities. nih.gov An X-ray crystallographic study of a similar 8-chloro derivative revealed that the chlorine atom causes significant steric repulsion, leading to a distorted orientation of the N-1 substituent, which is believed to be a key factor in its potent activity. nih.gov

Furthermore, the synthesis of various substituted quinolones is a well-established area of organic chemistry, with numerous methods available for their preparation. These methods often involve cyclization reactions of appropriately substituted anilines or the use of transition metal catalysts. rsc.orgmdpi.commdpi.comorganic-chemistry.org The synthesis of this compound would likely proceed through analogous synthetic routes, starting from a suitably halogenated aniline (B41778) precursor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCTURJGZZHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 5 Fluoroquinolin 4 1h One

Retrosynthetic Analysis and Strategic Disconnections for 8-Chloro-5-fluoroquinolin-4(1H)-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the primary disconnections focus on the formation of the quinolone ring system.

A logical approach is to disconnect the heterocyclic ring via the Gould-Jacobs reaction or similar cyclization strategies. This leads to two key synthons: a substituted aniline (B41778) and a three-carbon electrophilic partner.

Key Disconnections:

C4-N1 and C2-C3 Bond Disconnection (Gould-Jacobs type): This is a common and effective strategy for quinolone synthesis. The target molecule can be disconnected to reveal a substituted aniline, specifically 2-amino-4-chloro-5-fluorobenzoyl derivative, and a molecule providing the C2 and C3 atoms, such as an acrylate (B77674) derivative.

C4a-C5 and N1-C8a Bond Disconnection (Friedländer Annulation type): An alternative disconnection involves the reaction of a substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene ketone.

The most strategically sound retrosynthetic pathway involves building the quinolone ring from a pre-halogenated benzene (B151609) derivative. This approach circumvents potential issues with regioselectivity that can arise when attempting to introduce the halogen atoms onto a pre-formed quinolone scaffold. The analysis suggests that a starting material like 2,4-dichloro-5-fluorobenzoic acid or a related aniline derivative would be an ideal precursor, as this simplifies the control over the precise placement of the halogen substituents. mdpi.com A general analysis of quinoline (B57606) synthesis often points to building the core ring from a substituted benzene precursor, which allows for the strategic placement of various functional groups. youtube.com

Classical and Modern Synthetic Routes to the this compound Core Structure

The synthesis of the this compound core can be achieved through various classical and modern organic chemistry reactions.

Approaches from Precursor Quinoline and Quinolone Scaffolds

While building from simpler aromatic precursors is often preferred for regiochemical control, it is conceptually possible to synthesize the target molecule from an existing quinoline or quinolone core. This would involve the selective introduction of the chloro and fluoro groups. For instance, direct chlorination of a 5-fluoroquinolin-4(1H)-one precursor at the C8 position could be a potential step. A known method for such a transformation is the use of N-Chlorosuccinimide (NCS) in a suitable solvent, which has been used for the C8-chlorination of other quinolone derivatives. google.com However, achieving the desired regioselectivity can be challenging and may require directing groups or specific reaction conditions.

Regioselective Halogenation Strategies for Chlorine and Fluorine Introduction

The precise placement of the chlorine and fluorine atoms is critical. As suggested by the retrosynthetic analysis, the most reliable method involves using a starting material where the halogen atoms are already in place.

Synthesis from Pre-halogenated Anthranilic Acids: A common and effective method for synthesizing fluoroquinolones is the Gould-Jacobs reaction. mdpi.com This pathway would begin with a suitably substituted anthranilic acid, such as 2-amino-4-chloro-5-fluorobenzoic acid. This precursor already contains the necessary halogen atoms in the correct positions, thus avoiding any ambiguity in the halogenation step.

Direct C-H Halogenation: While challenging for this specific substitution pattern, methods for the direct halogenation of the quinoline core exist. Research has shown that the C5 position of 8-substituted quinolines can be halogenated under metal-free conditions using trihaloisocyanuric acid rsc.org or with an iron(III) catalyst for 8-amidoquinolines. mdpi.com Adapting these methods for C8-chlorination of a 5-fluoroquinolone would require significant investigation into the directing effects of the fluorine atom and the quinolone carbonyl group.

Given the challenges of regioselective direct halogenation on the quinolone core, synthesis from pre-halogenated building blocks remains the most prevalent and predictable strategy.

Multi-Step Synthesis Pathways and Intermediate Derivatization

A practical multi-step synthesis for a similar core structure, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been well-documented and provides a template for the synthesis of this compound. mdpi.comresearchgate.net This approach involves a sequence of reactions starting from a substituted benzoic acid.

A plausible pathway is outlined below:

Activation of the Carboxylic Acid: The synthesis would commence with a precursor like 2,4-dichloro-5-fluorobenzoic acid. This starting material is first converted to its more reactive acid chloride derivative, typically using thionyl chloride. mdpi.com

Condensation: The resulting acid chloride is then reacted with a suitable three-carbon component, such as ethyl 3-(N,N-dimethylamino)acrylate, to form a key enamine intermediate. mdpi.com

Cyclization: This intermediate undergoes a cyclization reaction to form the quinolone ring. This step is often promoted by a base like potassium carbonate in a high-boiling solvent such as dimethylformamide (DMF). mdpi.com This sequence, involving condensation followed by a thermal or base-catalyzed cyclization, is a cornerstone of quinolone synthesis. mdpi.com

The following table outlines a representative multi-step synthesis:

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 2,4-dichloro-5-fluorobenzoic acid | Thionyl chloride (SOCl₂) | 2,4-dichloro-5-fluorobenzoyl chloride | Acid activation |

| 2 | 2,4-dichloro-5-fluorobenzoyl chloride, ethyl 3-(N,N-dimethylamino)acrylate | - | Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | Formation of key intermediate |

| 3 | Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | Cyclopropylamine | Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | Amine exchange (for N-alkylation) |

| 4 | Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | Potassium carbonate (K₂CO₃), DMF | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cyclization to form quinolone core |

| 5 | Corresponding ester from a similar sequence | Hydrolysis (e.g., HCl) | This compound | Final product formation |

Note: This table is adapted from a known synthesis of a related compound and illustrates a likely pathway. mdpi.com

Advanced Synthetic Techniques and Reaction Optimization for this compound

Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems like quinolones. Palladium-catalyzed reactions, in particular, have become indispensable.

Palladium-Catalyzed Cross-Coupling Reactions in Quinolone Synthesis

Palladium-catalyzed cross-coupling reactions provide efficient and versatile methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for quinolone synthesis. nih.gov These reactions are known for their mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Heck Coupling: The Heck reaction can be employed to form a key C-C bond in the quinolone precursor. For example, the coupling of a 2-iodoaniline (B362364) derivative with an acrylate can produce a cinnamate (B1238496) intermediate, which can then be cyclized to afford the quinolin-2(1H)-one scaffold. nih.gov A similar strategy could be envisioned for quinolin-4(1H)-one synthesis.

Suzuki-Miyaura Coupling: This reaction is highly effective for creating C-C bonds by coupling an organoboron compound with an organic halide. It has been used to synthesize 2-aryl-4-quinolinones and to append aryl groups to the quinoline core, demonstrating its utility in creating structural diversity. mdpi.comacs.org

Tandem Reactions: Palladium catalysts can facilitate tandem or cascade reactions, allowing for the rapid construction of the quinoline core in a single step. nih.gov For instance, a one-step synthesis of quinolines has been developed through the palladium-catalyzed cross-coupling of ortho-bromoanilines with cyclopropanols. organic-chemistry.orgthieme-connect.com This reaction proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. organic-chemistry.org

The table below summarizes some palladium-catalyzed reactions applicable to quinoline and quinolone synthesis.

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Reference |

| Heck Coupling & Cyclization | 2-iodoaniline, methyl acrylate | Pd(OAc)₂, Et₃N | Quinolone-2(1H)-ones | nih.gov |

| Coupling-Cyclization | 2-iodoaniline, α,β-unsaturated carbonyls | Pd(OAc)₂, PPh₃ | 3-substituted quinolin-2(1H)-ones | nih.gov |

| Cross-Coupling & Oxidation | ortho-bromoanilines, cyclopropanols | Pd(OAc)₂, dppb | Substituted quinolines | organic-chemistry.orgthieme-connect.com |

| Suzuki-Miyaura Coupling | 2-(4-bromophenoxy)quinolin-3-carbaldehydes, boronic acids | Pd(PPh₃)₄, K₂CO₃ | 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes | acs.org |

These advanced methods highlight the versatility of modern catalysis in accessing complex heterocyclic structures like this compound, offering alternative routes that may provide advantages in terms of efficiency and yield.

One-Pot and Cascade Synthesis Approaches for Functionalized Quinolones

While specific one-pot or cascade syntheses for this compound are not extensively detailed in the literature, related methodologies for other halogenated quinolones suggest viable pathways. One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For instance, a one-pot method for preparing clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and diiodoquinol from 8-hydroxyquinoline (B1678124) has been developed, showcasing the feasibility of multi-step halogenations and functionalizations in a single reaction vessel. google.com Such an approach for this compound would likely involve the initial formation of the quinolone ring followed by sequential or simultaneous halogenation and other modifications.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also powerful tools. The synthesis of quinolones can be achieved through cascade processes involving Michael addition, Smiles rearrangement, and N-arylation reactions. rsc.org These complex sequences allow for the rapid assembly of highly functionalized quinolone cores from simple starting materials.

Microwave-Assisted Synthesis in Halogenated Quinoline Chemistry

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields, particularly in heterocyclic chemistry. The synthesis of quinolone derivatives has been shown to benefit significantly from microwave irradiation. researchgate.netnih.gov For example, the cyclization of N-arylamino acrylonitriles to form quinolones is accelerated under solvent-free microwave conditions. researchgate.net The Gould-Jacobs reaction, a classical method for quinoline synthesis, which typically requires high temperatures and long reaction times, can be dramatically improved using microwave heating, leading to higher yields in a fraction of the time. ablelab.eu This suggests that the thermal cyclization of an appropriate aniline derivative, such as diethyl (2-chloro-5-fluoroanilino)methylenemalonate, to form the this compound core could be efficiently achieved with microwave assistance. wikipedia.org

Derivatization and Scaffold Exploration Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for further chemical modification. Derivatization strategies focus on introducing a variety of substituents at different positions of the quinoline ring to modulate the physicochemical and biological properties of the resulting analogues.

Introduction of Diverse Substituents for Structural Modulation

The introduction of various functional groups onto the quinolone ring is a key strategy for exploring structure-activity relationships (SAR). The chemical modifications at positions such as N-1, C-2, C-3, C-6, C-7, and C-8 can significantly impact the molecule's properties. rsc.org For halogenated quinolones, the introduction of amino, alkyl, and other heterocyclic moieties has been a common approach. The 8-chloro substituent, in particular, has been shown to be a critical component for potent antibacterial activity in some quinolone series. nih.govacs.org The steric and electronic effects of the 8-chloro group can lead to distorted conformations, which may be crucial for binding to biological targets. nih.govacs.org

Targeted Functionalization at Specific Positions (e.g., C-3, C-7, C-8) of the Quinoline Ring

C-3 Position: The C-3 position is often functionalized with a carboxylic acid group, a common feature in many antibacterial quinolones. This is typically introduced during the initial ring synthesis, for example, through the Gould-Jacobs reaction using diethyl malonate derivatives. wikipedia.org This carboxylic acid can then be further modified, for instance, by conversion to an amide.

C-7 Position: The C-7 position is a frequent site for modification to enhance antibacterial potency and spectrum. In many fluoroquinolones, a cyclic amine substituent, such as a piperazinyl or azetidinyl group, is introduced at this position. nih.govacs.org For instance, in the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the C-7 chloro group is readily displaced by various primary amines. mdpi.com This nucleophilic aromatic substitution is a common and effective strategy for introducing diversity at the C-7 position.

C-8 Position: The C-8 position is substituted with a chlorine atom in the target compound. While this position is less commonly modified than C-7, its substitution pattern is known to significantly influence the biological activity. The presence of a halogen or a methyl group at C-8 can induce a highly distorted orientation of substituents at the N-1 position, which has been correlated with potent antibacterial activity. nih.govacs.org Further derivatization at this position would likely require specialized synthetic methods, such as directed ortho-metalation or C-H activation strategies.

Synthesis of Related Quinolone and Quinoline Derivatives (e.g., 4-aminoquinolines, 8-hydroxyquinolines)

The this compound core can be converted into other important quinoline derivatives.

4-Aminoquinolines: The 4-oxo group of the quinolone can be transformed into a 4-amino group, a key pharmacophore in many antimalarial drugs. This is typically achieved by first converting the 4-quinolone to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride. researchgate.netgoogle.com The resulting 4-chloroquinoline is then susceptible to nucleophilic substitution by an appropriate amine to yield the desired 4-aminoquinoline (B48711) derivative.

8-Hydroxyquinolines: While the direct conversion of the 8-chloro group to an 8-hydroxy group may be challenging, the synthesis of 8-hydroxyquinoline analogues often starts from 8-hydroxyquinoline itself, followed by functionalization at other positions. google.com One-pot procedures have been developed for the synthesis of halogenated 8-hydroxyquinolines, demonstrating the feasibility of constructing this class of compounds. google.com

Structure Activity Relationship Sar and Structural Modification Studies Centered on 8 Chloro 5 Fluoroquinolin 4 1h One

Impact of Halogen Positioning and Electronic Contributions on Biological Activity

The position and nature of halogen substituents on the quinolone ring are critical determinants of biological activity. In the case of 8-Chloro-5-fluoroquinolin-4(1H)-one, the presence of chlorine at the C-8 position and fluorine at the C-5 position significantly influences its properties.

Halogenation, particularly at the C-6 and C-8 positions, is a common strategy in the design of potent quinolone-based antibacterial agents. rsc.org The fluorine atom at C-6 in many fluoroquinolones, for instance, is known to enhance their activity against gyrase. nih.gov The electronic contributions of these halogens are a key factor in their impact. The high electronegativity of fluorine can perturb the electronic balance of the quinolone's aromatic system, potentially strengthening π-stacking interactions with DNA bases, a crucial aspect of their mechanism of action. nih.gov

Specifically, a halogen at the C-8 position, such as the chlorine in this compound, can have several effects. It may improve activity against anaerobic bacteria and enhance in vitro activity against gram-positive cocci. oup.comnih.gov Furthermore, C-8 substituted quinolones have demonstrated enhanced activity against resistant bacterial mutants. oup.comnih.gov The presence of a halogen at C-8 can also influence the compound's ability to act against human topoisomerase IIα, although it is not essential for binding. nih.gov Studies have shown that a C-8 halogen or methoxy (B1213986) group can increase the bacteriostatic activity against resistant strains of Mycobacterium smegmatis. nih.gov The relative potency of C-8 halogens often follows the order of bromine and chlorine being more effective than fluorine. nih.gov

Systematic Analysis of Substituent Effects on the Quinolone Ring System

The biological activity of quinolones is highly dependent on the substituents at various positions of the core ring system. rsc.org A systematic analysis reveals that positions N-1, C-2, C-3, C-5, C-6, C-7, and C-8 are all viable points for modification to enhance physicochemical, pharmacokinetic, and pharmacological properties. rsc.org

The following table summarizes the general impact of substituents at key positions on the quinolone ring:

| Position | Common Substituents | Impact on Biological Activity |

| N-1 | Cyclopropyl (B3062369), Ethyl, Aryl groups | Crucial for enhancing antibacterial activity. A cyclopropyl group is often optimal. oup.comnih.gov |

| C-2 | Small alkyl or heterocyclic rings | Can be synthetically tuned to significantly impact antibacterial and antibiofilm activities. rsc.orgnih.gov |

| C-3 | Carboxylate group | Considered essential for antimicrobial activity. oup.com |

| C-4 | Carbonyl group | Considered essential for antimicrobial activity. oup.com |

| C-5 | H, F, Me, OMe, Amino | Can alter the molecule's planar structure and increase activity against gram-positive bacteria. rsc.orgoup.com |

| C-6 | Fluorine, Amino, Hydrogen | The fluorine in fluoroquinolones is critical for broad-spectrum activity. nih.gov |

| C-7 | Piperazine (B1678402), Pyrrolidine, Bicyclic rings | Primarily mediates binding to topoisomerase IV and influences activity against human topoisomerase IIα. nih.gov |

| C-8 | Halogen (F, Cl), Methoxy, Methyl | Affects activity against human type II enzymes and can enhance activity against resistant mutants. nih.govoup.com |

For this compound, the substituents at positions other than C-5 and C-8 are hydrogens. Introducing various groups at the N-1, C-2, and C-7 positions would be a logical next step in analog development. For instance, adding a cyclopropyl group at N-1 and a piperazine ring at C-7 are well-established strategies for boosting antibacterial potency. nih.gov The electronic nature of substituents also plays a significant role; electron-withdrawing groups can impact the π-system and, consequently, the affinity for the target. nanobioletters.com

Scaffold Hopping and Bioisosteric Replacements in Quinolone Research

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a compound with a structurally different but functionally similar scaffold. nih.gov This approach is employed to discover novel lead compounds, improve properties like solubility, and circumvent existing patents. nih.govnih.govplos.org In the context of quinolones, this could involve replacing the quinolone core of this compound with other heterocyclic systems like quinazolines or pyrimidines, while retaining key pharmacophoric features. plos.orgacs.org For example, a study successfully employed scaffold hopping to develop novel 2-(quinolin-4-yloxy)acetamides with antimycobacterial properties by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate. nih.gov

Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. nih.govcambridgemedchemconsulting.com This can be used to modify the activity, attenuate toxicity, or alter the pharmacokinetics of a lead compound. cambridgemedchemconsulting.com

Common bioisosteric replacements relevant to this compound could include:

Halogen for Halogen: Replacing the C-8 chlorine with bromine or another halogen to fine-tune electronic and steric properties.

Hydrogen for Fluorine: This is a common replacement to block metabolic oxidation. cambridgemedchemconsulting.com

Carbon for Nitrogen in the Ring: Creating aza-quinolone analogs.

Replacement of the quinolone core: As in scaffold hopping, replacing the entire bicyclic system with a bioisosteric heterocycle.

The following table provides examples of classic bioisosteric replacements:

| Original Group | Bioisosteric Replacement(s) |

| -CH= | -N= |

| -O- | -S-, -NH-, -CH2- |

| -F | -OH, -NH2, -CH3 |

| Phenyl | Pyridyl, Thienyl |

These strategies allow medicinal chemists to systematically explore the chemical space around a lead compound like this compound to optimize its therapeutic potential.

Rational Design Principles and Ligand Efficiency in Developing this compound Analogues

The development of analogues of this compound is guided by rational design principles, which leverage an understanding of the structure-activity relationships to make informed modifications. A key metric in this process is ligand efficiency (LE) . wikipedia.orgnih.gov LE is a measure of the binding energy of a ligand to its target protein per non-hydrogen atom. wikipedia.org It is a valuable tool for prioritizing compounds during drug discovery, as it helps to identify molecules that achieve high affinity with a relatively small number of atoms. nih.gov

The formula for Ligand Efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

In the context of developing analogues of this compound, medicinal chemists would aim to make modifications that improve the LE. This means that any increase in molecular size or complexity should be justified by a significant improvement in binding affinity. For example, adding a bulky substituent to the quinolone core might increase potency, but if the increase in affinity is not proportional to the increase in size, the LE may decrease, suggesting a less optimal design.

Other related metrics that can guide the optimization process include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity and helps in designing compounds with a better balance of properties to avoid issues like poor solubility and high metabolic clearance.

By applying these rational design principles and efficiency metrics, researchers can more effectively navigate the chemical space around this compound to develop analogues with improved potency, selectivity, and drug-like properties.

Molecular Interactions and Biological Target Engagement of 8 Chloro 5 Fluoroquinolin 4 1h One

Enzyme Inhibition Studies and Mechanism of Action Elucidation

The potential for 8-Chloro-5-fluoroquinolin-4(1H)-one to act as an enzyme inhibitor is inferred from extensive research on its structural analogs. The core quinolinone scaffold, along with its halogen substitutions, suggests several possible enzymatic targets.

The 26S proteasome is a critical complex for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. A key component of the proteasome is the Rpn11 subunit, a metalloisopeptidase that removes ubiquitin from proteins targeted for degradation. nih.gov The catalytic activity of Rpn11 is dependent on a Zn2+ ion coordinated by a specific motif. nih.gov

Fragment-based drug discovery approaches have identified quinoline (B57606) derivatives as inhibitors of Rpn11. For instance, 8-thioquinoline (8TQ) was found to be a potent inhibitor of Rpn11, with a 50% inhibitory concentration (IC₅₀) of approximately 2.5 μM. nih.gov This inhibitory action is attributed to the metal-binding properties of the quinoline scaffold. Further studies on derivatives have sought to optimize this activity, leading to the development of potent and selective Rpn11 inhibitors. nih.gov While direct studies on this compound are not available, its quinoline core suggests a potential, yet unconfirmed, for interaction with the Rpn11 subunit.

Catechol O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576). nih.gov Inhibition of COMT is a therapeutic strategy for conditions like Parkinson's disease, as it can increase the bioavailability of levodopa, a dopamine precursor. nih.gov

Research has identified 8-hydroxyquinolines as potent inhibitors of COMT, with a preference for the membrane-bound form of the enzyme. nih.gov The inhibitory activity of these compounds is influenced by substitutions on the quinoline ring. For example, the addition of small substituents at the 7-position has been shown to enhance metabolic stability without compromising potency. nih.gov A 1973 study systematically investigated the in-vitro inhibition of COMT by various substituted 8-hydroxyquinolines, highlighting the importance of the quinoline structure in binding to the enzyme. nih.gov Although specific inhibition data for this compound is not documented in the provided sources, the known activity of related 8-hydroxyquinolines suggests that it could potentially interact with COMT.

Table 1: COMT Inhibition by a Related 8-Hydroxyquinoline (B1678124) Compound

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 21 (An 8-hydroxyquinoline derivative) | S-COMT | Data not specified | nih.gov |

Note: Specific IC₅₀ value for Compound 21 was not provided in the source material, but it is described as a potent inhibitor.

The quinolone and fluoroquinolone class of compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics. nih.gov The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which leads to double-stranded breaks in the bacterial chromosome and ultimately cell death. nih.gov

Fluoroquinolones typically exhibit dual-targeting capabilities, though their potency can differ between the two enzymes and across bacterial species. nih.govnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is more sensitive. nih.gov The inhibitory activity of these compounds is often quantified by their IC₅₀ values. For example, various novel ciprofloxacin (B1669076) derivatives have been synthesized and shown to inhibit E. coli DNA gyrase and topoisomerase IV at nanomolar and micromolar concentrations, respectively. nih.gov Sitafloxacin has demonstrated high inhibitory activity against both enzymes in Enterococcus faecalis. nih.gov

Given that this compound is a fluoroquinolone derivative, it is highly probable that its primary mechanism of antibacterial action is the inhibition of DNA gyrase and topoisomerase IV.

Table 2: Inhibition of Bacterial Topoisomerases by Representative Quinolones

| Compound | Target Enzyme | Organism | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|---|

| Sitafloxacin | DNA Gyrase | E. faecalis | 1.38 | nih.gov |

| Sitafloxacin | Topoisomerase IV | E. faecalis | 1.42 | nih.gov |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | nih.gov |

| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | nih.gov |

| Ciprofloxacin | DNA Gyrase | E. faecalis | 27.8 | nih.gov |

| Ciprofloxacin | Topoisomerase IV | E. faecalis | 9.30 | nih.gov |

The diverse chemical space of quinolinone derivatives allows for interactions with various other enzymatic targets. For instance, high-throughput screening efforts have identified novel and structurally diverse inhibitors of bacterial DNA gyrase that are not traditional fluoroquinolones. nih.gov These studies reveal that different chemical scaffolds can bind to and inhibit these enzymes, sometimes through different mechanisms than the classic quinolones. nih.gov The exploration of other potential targets for quinolinone compounds is an active area of research, but specific data for this compound in relation to other enzymatic pathways is not currently available in the searched literature.

Receptor Modulation and Quantitative Binding Assays

In addition to enzyme inhibition, quinolinone-related structures have been investigated for their ability to modulate various receptor systems.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): The mGlu5 receptor is a G protein-coupled receptor that plays a significant role in synaptic plasticity and neuronal signaling. ebi.ac.uk It is a therapeutic target for a range of central nervous system disorders. nih.gov The modulation of mGlu5 is often achieved through allosteric modulators that bind to a site distinct from the glutamate binding site. nih.gov While various compounds have been developed as mGlu5 modulators, and computational models have explored the binding pockets of these receptors, there is no specific data in the provided search results to indicate that this compound directly interacts with or modulates the mGlu5 receptor. nih.govnih.gov

Abscisic Acid Receptors: Abscisic acid (ABA) is a plant hormone that regulates various physiological processes, including stress responses. nih.gov Its signaling pathway involves binding to specific receptors of the PYR/PYL/RCAR family. nih.gov The development of agonists and antagonists for these receptors is of interest for agricultural applications. nih.gov While there is extensive research on compounds that mimic or antagonize ABA, the provided literature does not establish a link between this compound and the modulation of abscisic acid receptors.

Characterization of Receptor-Ligand Interaction Mechanisms

The interaction between a ligand like this compound and its biological receptor is a highly specific process governed by the three-dimensional structures of both molecules. youtube.com The affinity, or the strength of binding, is determined by the complementary functional groups on the ligand and the receptor's binding site. youtube.com For the broader class of fluoroquinolones, the primary bacterial targets are DNA gyrase and topoisomerase IV. nih.govyoutube.com

The binding mechanism involves the quinolone molecule intercalating into the DNA-enzyme complex. nih.gov Specific interactions are crucial for this binding. For instance, the C7 substituent on the quinolone ring is often critical for binding to the topoisomerase. acs.org The substituent at the C8 position can also influence the activity against certain enzymes. acs.orgmdpi.com In the case of this compound, the chlorine at C8 and fluorine at C5 would play significant roles in these interactions. The fluorine atom at C6 is a common feature in many potent fluoroquinolones, and while the compound has it at C5, this halogenation is key to its electronic and binding properties. mdpi.com

Beyond their primary antibacterial targets, some quinolones have been shown to interact with receptors in the central nervous system (CNS), such as the GABA-A receptor and the N-methyl-d-aspartate (NMDA) receptor, which may be linked to potential side effects. nih.govnih.gov The structural similarity of quinolones to kynurenic acid, an endogenous ligand for glutamate receptors, suggests a potential for such interactions. nih.gov

Table 1: General Interaction Profile of Quinolone Derivatives with Biological Targets

| Target Class | Specific Target Example | Type of Interaction | Key Quinolone Moieties Involved |

| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Stabilization of enzyme-DNA cleavage complex | C3-Carboxyl, C4-Keto, C7-substituent, C8-substituent |

| Mammalian Receptors | GABA-A Receptor | Binding inhibition | Varies by quinolone structure |

| Mammalian Receptors | NMDA Receptor | Open channel blocking | Varies by quinolone structure |

Cellular Target Identification and Downstream Pathway Analysis

The established mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. youtube.com These enzymes are essential for managing DNA topology during replication and transcription. nih.gov By stabilizing the covalent complex between the enzyme and cleaved DNA, quinolones effectively create a physical barrier on the DNA strand. nih.gov This blockage stalls replication forks and transcription machinery, leading to the generation of lethal double-strand breaks and ultimately, bacterial cell death. nih.govyoutube.com

Research into quinolin-4-one derivatives has revealed other potential mechanisms of action, particularly in the context of anticancer activity. Some 2-phenylquinolin-4-ones have been identified as potent inhibitors of tubulin polymerization, a process critical for cell division. mdpi.com Additionally, certain quinolones have been shown to suppress the production of matrix metalloproteinase 9 (MMP9), an enzyme involved in cancer cell migration and metastasis. mdpi.com Other studies have pointed towards the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, by some quinoline derivatives, highlighting their potential as multi-target agents. nih.gov

For an antibacterial agent to be effective against intracellular pathogens, it must be able to penetrate the host cell membrane and accumulate at the site of infection. nih.gov Fluoroquinolones generally exhibit favorable intracellular pharmacokinetics, readily diffusing into and accumulating within phagocytic cells like macrophages. nih.govucl.ac.be This accumulation does not appear to be confined to specific organelles, with the drugs being largely present in the cytosol. nih.govucl.ac.be

The net intracellular concentration of a quinolone is a balance between its influx and efflux. Bacteria have developed sophisticated efflux pump systems as a primary defense mechanism against antibiotics. nih.govnih.gov These membrane-bound proteins actively transport drug molecules out of the bacterial cell, reducing the intracellular concentration below the therapeutic threshold. nih.gov Several families of efflux pumps are known to confer resistance to fluoroquinolones, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters. nih.govnih.govasm.org

The activity of these pumps can be modulated. The presence of an energy source is often required for active efflux, and metabolic inhibitors can therefore increase drug accumulation. oup.com Furthermore, specific efflux pump inhibitors (EPIs) have been developed. These compounds can restore the efficacy of fluoroquinolones against resistant bacterial strains by blocking the efflux mechanism. acs.orgasm.org Reserpine, for example, is a well-known inhibitor of certain efflux pumps in gram-positive bacteria. asm.org

Table 2: Factors Influencing Intracellular Quinolone Concentration

| Factor | Description | Effect on Intracellular Concentration |

| Drug Physicochemistry | Lipophilicity and charge of the quinolone molecule. | Influences passive diffusion across cell membranes. |

| Host Cell Uptake | Diffusion and potential active transport into host cells. | Fluoroquinolones generally show good accumulation in phagocytes. nih.govucl.ac.be |

| Bacterial Efflux Pumps | Active transport of the drug out of the bacterial cell. | Major mechanism of resistance, leading to decreased concentration. nih.govnih.gov |

| Efflux Pump Inhibitors (EPIs) | Compounds that block the function of efflux pumps. | Increase intracellular concentration and reverse resistance. asm.org |

| pH Gradient | The difference in pH between compartments can drive drug accumulation. | May contribute to accumulation in the periplasm and cytoplasm. oup.com |

Interactions with Biomolecules and Carrier Proteins (e.g., Serum Albumin Binding)

Once in the bloodstream, drug molecules can bind to plasma proteins, most notably serum albumin. nih.gov This binding is a reversible process, and an equilibrium exists between the bound and unbound (free) fractions of the drug. Only the free fraction is generally considered to be pharmacologically active and available to distribute into tissues and interact with its target. nih.gov

The majority of fluoroquinolones exhibit low to moderate plasma protein binding, typically in the range of 20% to 40%. nih.gov This binding is predominantly to albumin. nih.gov The extent of binding can vary between different quinolone derivatives. The interaction of quinoline compounds with human serum albumin has been a subject of study for decades. nih.gov Spectroscopic techniques are commonly employed to determine the binding parameters of these interactions. dntb.gov.ua While protein binding can influence the pharmacokinetic profile of a drug, for most fluoroquinolones, it is not considered to have a major impact on their therapeutic effectiveness or toxicity, largely due to their high concentrations achieved in tissues and body fluids. nih.gov

Advanced Spectroscopic and Analytical Characterization of 8 Chloro 5 Fluoroquinolin 4 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Frameworks

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the proton and carbon skeletons of quinolinone derivatives. tsijournals.com In the ¹H NMR spectrum of a typical quinolinone, aromatic protons generally resonate in the downfield region, typically between δ 6.0 and 8.0 ppm. tsijournals.com The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents on the quinoline (B57606) ring. For instance, the electron-withdrawing effects of the chlorine and fluorine atoms in 8-Chloro-5-fluoroquinolin-4(1H)-one will deshield adjacent protons, causing their signals to appear at a lower field. The N-H proton of the quinolinone ring typically appears as a broad singlet at a further downfield position.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. researchgate.net The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents. researchgate.net The carbonyl carbon (C-4) of the quinolinone ring is characteristically observed in the highly deshielded region of the spectrum. The carbons directly bonded to the electronegative chlorine and fluorine atoms will also exhibit significant downfield shifts. Analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional techniques like HSQC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Quinolones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 8.29 (s, 1H), 7.63 (d, 1H), 7.51 (d, 2H), 7.41-7.35 (m, 3H), 7.26 (t, 1H), 7.11 (s, 1H), 6.76 (d, 1H), 6.69 (t, 1H), 5.76 (s, 1H) | 163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5 |

| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 8.33 (s, 1H), 7.62 (dd, 1H), 7.52 (d, 2H), 7.47 (d, 2H), 7.27-7.23 (m, 1H), 7.14 (s, 1H), 6.76 (dd, 1H), 6.70-6.66 (m, 1H), 5.77 (s, 1H) | 163.4, 147.6, 140.6, 133.3, 132.9, 128.7, 128.2, 127.3, 117.2, 114.9, 114.4, 65.7 |

Source: The Royal Society of Chemistry, 2023 rsc.org

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing the fluorine environment in this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, providing valuable structural information. thermofisher.combiophysics.org In the case of this compound, the ¹⁹F NMR spectrum would exhibit a signal whose chemical shift is indicative of the fluorine being attached to an aromatic ring and influenced by the adjacent chloro and carbonyl groups. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can be observed, providing further confirmation of the substitution pattern. wikipedia.org This technique is particularly useful for distinguishing between different positional isomers of fluorinated quinolones. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak.

Under electron ionization (EI) or other ionization techniques, the molecule will fragment in a predictable manner. The fragmentation of quinolones often involves characteristic losses of small molecules such as CO, H₂O, and in this case, potentially HCl or HF. researchgate.net Analysis of these fragmentation pathways provides valuable corroborative evidence for the proposed structure. nih.gov For instance, the loss of a chlorine radical or a fluorine radical can be observed, and the fragmentation of the quinolinone ring system itself can provide further structural clues. miamioh.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band in the region of 1670-1780 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the quinolinone ring. libretexts.orgpressbooks.pub The N-H stretching vibration of the lactam functionality would be observed as a band in the range of 3300-3500 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also give rise to characteristic bands in the fingerprint region of the spectrum, typically below 1400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3300-3500 | Medium, sharp |

| C=O Stretch (Ketone/Amide) | 1670-1780 | Strong, sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to weak |

| C-O Stretch (Alcohol/Ether/Ester/Acid) | 1050-1320 | Strong |

| O-H Stretch (Alcohol/Carboxylic Acid) | 3200-3600 (alcohol), 2500-3300 (acid) | Strong, broad |

Source: Chemistry LibreTexts libretexts.org

UV-Visible Spectroscopy and Solvatochromism Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinolinone ring system, being a conjugated aromatic system, exhibits characteristic absorption bands in the UV-Vis region. The spectrum of this compound would show absorptions corresponding to π-π* and n-π* transitions. The positions and intensities of these absorption maxima can be influenced by the substituents on the ring.

Solvatochromism studies, which involve measuring the UV-Vis spectra in solvents of varying polarity, can provide insights into the nature of the electronic transitions and the polarity of the ground and excited states of the molecule. A shift in the absorption maximum (λ_max) with changing solvent polarity can indicate the type of electronic transition and the interactions between the solute and solvent molecules.

Chromatographic Techniques for Purity Assessment and Identity Confirmation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for confirming their identity. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating mixtures and quantifying the purity of a substance. tricliniclabs.com For this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. tsu.edu The purity of the compound can be determined by the relative area of its peak in the chromatogram. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. tsu.edu This powerful hyphenated technique allows for the confirmation of the molecular weight of the compound as it elutes from the chromatography column, providing a high degree of confidence in its identity. LC-MS is also invaluable for the identification and characterization of any impurities that may be present in the sample. rsc.org

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While specific crystallographic data for this compound is not extensively available in the public domain, the analysis of analogous quinoline and quinolinone structures provides significant insights into the expected solid-state conformation and intermolecular interactions of this class of compounds.

Detailed Research Findings from Analogous Structures

Studies on various substituted quinoline derivatives have revealed key structural motifs and packing arrangements. For instance, the crystal structure analysis of 5-chloroquinolin-8-yl acrylate (B77674) , a related quinoline derivative, was determined by single crystal X-ray diffraction. The analysis revealed that this compound crystallizes in the monoclinic space group P21/c researchgate.net. This information is fundamental for understanding the symmetry and packing of the molecules in the crystal lattice.

Furthermore, the analysis of Quinolin-8-yl 4-chlorobenzoate (B1228818) has shed light on the non-covalent interactions that govern its supramolecular structure. X-ray diffraction studies showed the presence of C-H···N, C-H···O, Cl···π, and π···π interactions mdpi.com. These weak interactions play a critical role in the packing of the molecules in the crystal and can influence the physicochemical properties of the solid material. The molecular conformation of this analogue in the solid state was found to have an orthogonal orientation between the quinoline and the 4-chlorobenzoate rings mdpi.com.

These examples collectively underscore the power of X-ray crystallography in providing a detailed atomic-level understanding of the solid-state structure of quinolinone analogues. The data obtained from such studies, including unit cell dimensions, space group symmetry, and detailed intermolecular contacts, are crucial for structure-based drug design and for understanding the structure-property relationships within this important class of heterocyclic compounds.

Crystallographic Data for an Analogous Compound

The following table summarizes the crystallographic data for 5-chloroquinolin-8-yl acrylate, providing an example of the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Compound Name | 5-chloroquinolin-8-yl acrylate |

| Chemical Formula | C12H8ClNO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c researchgate.net |

Computational Chemistry and Theoretical Investigations of 8 Chloro 5 Fluoroquinolin 4 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into structure and chemical reactivity. lu.se

HOMO-LUMO Analysis and Electronic Excitation Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates chemical stability and the energy required for electronic excitation. arxiv.orgnih.gov For quinolone derivatives, substitutions on the ring system significantly influence these frontier orbitals. For instance, studies on related 8-chloro-quinolones suggest that the electron-withdrawing nature of the chlorine atom at the C-8 position can decrease the HOMO-LUMO gap, which often correlates with increased chemical reactivity. wikipedia.org However, specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for 8-Chloro-5-fluoroquinolin-4(1H)-one are not documented in the reviewed literature.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. arxiv.org The MEP map uses a color spectrum to indicate electron-rich (typically red) and electron-poor (typically blue) regions. This analysis is instrumental in understanding intermolecular interactions, including drug-receptor binding. qsartoolbox.org For this compound, an MEP analysis would reveal the influence of the electronegative chlorine, fluorine, and oxygen atoms on the molecule's electrostatic landscape. Despite the utility of this analysis, specific MEP maps or derived atomic charge data for this compound have not been published.

Molecular Dynamics Simulations of Compound-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of the behavior of a molecule, illustrating its conformational flexibility and its interaction with biological targets like proteins or enzymes. These simulations are key to understanding the stability of a ligand-protein complex and the specific interactions that govern binding affinity. While MD studies have been performed on various quinolone derivatives to elucidate their mechanisms of action, no such studies specifically detailing the dynamics of this compound have been found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors to predict the activity of novel compounds, thereby guiding drug discovery efforts. The development of a QSAR model requires a dataset of related compounds with known activities. While QSAR studies exist for broad classes of quinolone antibacterials, a specific model developed for or including this compound is not available, likely due to a lack of sufficient biological activity data for a series of close analogues.

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening uses computational methods to search large libraries of virtual compounds to identify those that are likely to bind to a specific biological target. This approach, along with virtual ligand design, accelerates the discovery of new potential drugs. Quinolone scaffolds are frequently used in such screening campaigns. However, searches for studies where this compound was used as a seed molecule for virtual screening or as a basis for designing novel analogues yielded no results.

Prediction of Thermodynamic Parameters and Reaction Pathways

Computational methods can predict thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy. lu.se These parameters are vital for understanding the stability of a compound and the feasibility of its synthesis or potential metabolic reactions. DFT calculations are commonly employed to explore reaction energy profiles and transition states. There is currently no published research detailing the calculated thermodynamic parameters or theoretical reaction pathways for this compound.

Preclinical Pharmacological Research and Efficacy Studies of 8 Chloro 5 Fluoroquinolin 4 1h One

In Vitro Biological Activity Profiling of 8-Chloro-5-fluoroquinolin-4(1H)-one and its Analogues

The in vitro evaluation of this compound and its related compounds has revealed a broad spectrum of biological activities, underscoring the versatility of this chemical scaffold. These activities range from potent antimicrobial effects to promising anticancer and antimalarial properties, as well as notable antioxidant capacities.

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal)

Quinolone derivatives are well-established as a major class of antibacterial agents. nih.gov The introduction of a chlorine atom at the C-8 position of the quinolone ring has been shown to be a key factor for potent antibacterial activity. nih.govresearchgate.net

One area of significant interest has been the development of 8-chloroquinolone derivatives with novel N-1 substituents. For instance, the synthesis of compounds with m-aminophenyl groups at the N-1 position has yielded derivatives with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov One such analogue, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated significantly greater potency than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae (30 times more potent) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times more potent). nih.gov Structure-activity relationship (SAR) studies have highlighted that a specific combination of a 1-(5-amino-2,4-difluorophenyl) group, a 7-(azetidin-1-yl) group, and an 8-Cl atom is crucial for this high level of antibacterial efficacy. nih.govresearchgate.net

Furthermore, the azetidinequinolone WQ-3810 has shown high antibacterial activity against important pathogens, including multidrug-resistant and fluoroquinolone-resistant isolates. researchgate.net Its activity against ninety-eight E. coli clinical isolates was 8- to 16-fold more potent than ciprofloxacin (B1669076), gemifloxacin, levofloxacin, and moxifloxacin. researchgate.net Another analogue, WQ-3810, demonstrated the most potent activity against antimicrobial-resistant pathogens including community-acquired MRSA (CA-MRSA) and hospital-acquired MRSA (HA-MRSA) when compared with ciprofloxacin, levofloxacin, moxifloxacin, and gemifloxacin. researchgate.net

The broader 4-quinolone class, which includes various halogenated derivatives, has been extensively studied. nih.gov These compounds are highly active against most isolates of Enterobacteriaceae, including those resistant to nalidixic acid. nih.gov They also exhibit good to moderate activity against a range of anaerobic bacteria. nih.gov

The antifungal potential of quinoline (B57606) derivatives has also been explored. Halogenated 8-hydroxyquinolines have demonstrated notable antifungal activities. researchgate.netnih.gov For example, 8-hydroxyquinoline (B1678124) itself shows potent activity against diploid fungi and yeast. researchgate.net While specific data on the antifungal activity of this compound is not detailed in the provided search results, the general antifungal properties of halogenated quinolones suggest this as a promising area for further investigation.

Table 1: In Vitro Antibacterial Activity of Selected 8-Chloroquinolone Analogues

| Compound | Bacterial Strain | Activity (MIC90) | Reference |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae (clinical isolates) | 30x more potent than trovafloxacin | nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus (clinical isolates) | 128x more potent than trovafloxacin | nih.gov |

| WQ-3810 | E. coli (clinical isolates) | 4 mg/mL | researchgate.net |

| WQ-3810 | CA-MRSA | 0.06 mg/mL | researchgate.net |

Antiproliferative and Anticancer Activities in Defined Cell Lines

The fluoroquinolone scaffold has shown promise beyond its antimicrobial applications, with several derivatives exhibiting significant antiproliferative and anticancer properties. nih.govnih.gov This has led to the investigation of these compounds as potential cancer chemotherapeutic agents, valued for their safety, low cost, and reduced likelihood of resistance. nih.gov

Research into lipophilic fluoroquinolones has identified novel compounds with potent antiproliferative activity against various cancer cell lines. nih.gov One study focused on derivatives of 7-haloaniline-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where the introduction of a chloro aniline (B41778) at C-7 and an N-Butyl group at N1 resulted in excellent antiproliferative activity against five colorectal cancer (CRC) cell lines (HT29, HCT116, SW620, CACO2, SW480), as well as MCF7, T47D, and PANC1 cell lines, with most showing IC50 values below 100 µM. nih.gov

A particularly interesting finding is the role of a 7,8-ethylene diamine chelator bridge in enhancing anticancer activity. nih.gov A series of reduced compounds (4a, 4b, and 4c) with this feature demonstrated excellent micro- to nano-molar antiproliferative activities against HT29, HCT116, and SW620 cell lines, surpassing the efficacy of the reference drug cisplatin. nih.gov The most active compound, 4a, which incorporates a 7,8-ethylene diamine bridge, showed remarkable potency against HCT116 and SW620 cells with IC50 values of 0.6 and 0.16 μM, respectively. nih.gov Another analogue, 4b, exhibited nanomolar antineoplastic potencies in HCT116 carcinoma cells after 72 hours of incubation, with an IC50 value of 0.84 µM compared to cisplatin's 38.3 µM. nih.gov The mechanism of action for these compounds is thought to involve the inhibition of eukaryotic topoisomerase II. nih.gov

The 4-phenyl-2-quinolone (4-PQ) derivatives, which can be seen as simplified analogues of the anticancer agent podophyllotoxin, also display notable anticancer activities. nih.gov A series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives were synthesized and evaluated for their anticancer effectiveness, further highlighting the potential of the quinolone scaffold in oncology. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected 8-Chloroquinolone Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analogue 4a | HCT116 | 0.6 | nih.gov |

| Analogue 4a | SW620 | 0.16 | nih.gov |

| Analogue 4b | HCT116 | 0.84 | nih.gov |

| Analogue 4b | HT29 | 1.6 | nih.gov |

Antimalarial Activity against Parasitic Strains

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. mdpi.com Research has explored modifications of this core structure to overcome drug resistance and enhance efficacy.

One approach has been the synthesis of chloroquine-pyrazole analogues. nih.gov In a study evaluating such compounds against a chloroquine-resistant Plasmodium falciparum clone, eight (4,5-dihydropyrazol-1-yl) chloroquine derivatives showed significant in vitro activity. nih.gov This suggests that these derivatives represent a promising new class of antimalarials. nih.gov

Another promising avenue of research involves the development of 2-arylvinylquinolines. nih.gov A detailed structure-activity relationship study of these compounds led to the discovery of potent, low nanomolar antiplasmodial agents against a P. falciparum CQ-resistant Dd2 strain. nih.gov These compounds demonstrated excellent selectivity profiles. nih.gov For instance, chlorostyrylquinolines with a fluoro or trifluoromethyl group on the benzene (B151609) ring exhibited potent activity against the Dd2 strain. nih.gov

Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum parasites. mdpi.com This compound is also active against a panel of P. vivax and P. falciparum strains. mdpi.com

Antioxidant Activities and Radical Scavenging Assays

Several quinoline derivatives have been investigated for their antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

In a study of 8-hydroxyquinoline and its derivatives, most of the tested compounds displayed antioxidant activity. researchgate.net Specifically, 5-amino-8HQ was identified as the most potent antioxidant, with an IC50 of 8.70 μM, which was more potent than the positive control, α-tocopherol (IC50 of 13.47 μM). researchgate.net

The antioxidant potential of a novel imidazole (B134444) derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), and its metal complexes was also evaluated. nih.gov The ligand (HL) itself showed better antioxidant activity than its complexes, which was attributed to the presence of an exchangeable hydrogen in the hydroxyl group. nih.gov The compounds were found to be more active in the DPPH assay compared to the ABTS assay. nih.gov

In Vivo Efficacy Studies in Established Animal Models

The promising in vitro results for many this compound analogues have prompted further investigation into their efficacy in in vivo animal models for various diseases.

Assessment of Efficacy in Relevant Disease Models (e.g., infection, cancer)

In the realm of antimalarial research, the three most active (4,5-dihydropyrazol-1-yl) chloroquine derivatives from an in vitro study were subsequently tested in vivo against Plasmodium berghei in mice, demonstrating their potential for further development. nih.gov Additionally, the monophosphate salt of a promising 2-arylvinylquinoline compound exhibited excellent in vivo antimalarial efficacy in a murine model without noticeable toxicity. nih.gov

In the context of anticancer research, while specific in vivo efficacy data for this compound itself is not detailed, the strong in vitro antiproliferative activities of its analogues suggest a high potential for in vivo efficacy. nih.govnih.gov The demonstrated potency against various cancer cell lines warrants further investigation in relevant animal models of cancer.

For antidiabetic research, a pyridone containing GPR119 agonist, BMS-903452, which shares some structural similarities with the quinolone core, was found to be efficacious in both acute and chronic in vivo rodent models of diabetes. nih.gov

Pharmacodynamic Modulation and Biomarker Response in Animal Models

Information regarding the pharmacodynamic effects of this compound and the corresponding biomarker responses in animal models is not available in published research. Studies on other quinolone derivatives have explored their mechanisms of action, such as the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. In oncology research, some quinolinones have been investigated for their impact on specific cellular pathways. However, without dedicated studies on this compound, any discussion on its specific in vivo target engagement and subsequent biological response would be speculative.

Correlation of In Vitro and In Vivo Findings and Translational Research

The correlation of in vitro activity with in vivo efficacy is a cornerstone of translational research, providing a bridge from laboratory findings to potential clinical applications. For many quinolone compounds, researchers have sought to establish these relationships to predict their therapeutic potential. This typically involves comparing in vitro potency, such as the half-maximal inhibitory concentration (IC50) against a specific target, with in vivo outcomes in animal models of disease.

Unfortunately, the absence of both in vitro and in vivo data for this compound makes it impossible to conduct such a correlational analysis. There are no available studies detailing its activity in cellular or biochemical assays, nor are there reports of its efficacy or pharmacokinetic properties in animal models. Therefore, its translational potential remains unevaluated.

No Specific Research Found for this compound to Generate the Requested Article

Despite a comprehensive search of scientific literature and chemical databases, no specific research or detailed data could be found for the chemical compound this compound. Consequently, the generation of a detailed article focusing solely on this compound, as per the provided outline, is not possible at this time.

The quinolone scaffold, a core component of the requested compound, is a well-studied area in medicinal chemistry and materials science. Extensive research exists on various quinolone derivatives, which has led to the development of numerous pharmaceuticals and functional materials. This body of research covers a wide array of topics, including the synthesis of quinolones with different substituents (such as chloro and fluoro groups), their diverse biological activities, and their potential applications in other scientific fields.

However, the specific combination of an 8-chloro and a 5-fluoro substitution on the quinolin-4(1H)-one backbone does not appear to be a subject of published scientific inquiry. This lack of available data prevents a scientifically accurate and informative discussion on the future directions and emerging research avenues for this particular molecule.

Therefore, the following sections, as requested in the article outline, cannot be addressed:

Future Directions and Emerging Research Avenues for 8 Chloro 5 Fluoroquinolin 4 1h One

Potential Applications in Materials Science and Nanotechnology Research

Without any foundational research on the synthesis, properties, or activities of 8-Chloro-5-fluoroquinolin-4(1H)-one, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.

It is possible that this specific compound has been synthesized but not yet publicly reported, or that it is part of proprietary research. Researchers interested in this particular molecule may need to undertake novel synthesis and characterization studies to establish its properties and potential applications.

Q & A

Q. What are the recommended synthetic routes for 8-chloro-5-fluoroquinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization of substituted anilines with fluorinated and chlorinated precursors. For example, halogenated intermediates can undergo nucleophilic substitution under acidic conditions. Optimization includes:

- Temperature : Reactions at 100–120°C in HCl (e.g., 1N HCl) improve cyclization efficiency .

- Catalysts : Lewis acids like ZnCl₂ may enhance regioselectivity for chloro-fluoro substitution.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typical.

Yields ~40–50% are common, but microwave-assisted synthesis could reduce reaction time and improve yields .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or approved chemical neutralization.

- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- HPLC/GC-MS : Use C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%). Retention time comparisons with standards are essential .

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for fluorine) and ¹H NMR (quinolinone proton at δ 8.2–8.5 ppm) confirm regiochemistry .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages within ±0.3% .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanism of this compound synthesis?

- Methodological Answer :

- Software Tools : Molecular Operating Environment (MOE) or Gaussian can model transition states and regioselectivity. For example, DFT calculations (B3LYP/6-31G*) predict energy barriers for chloro vs. fluoro substitution pathways .

- Contradiction Analysis : If experimental yields conflict with predicted pathways (e.g., unexpected byproducts), reevaluate solvent effects (dielectric constant) or steric hindrance in intermediates .

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., keto-enol tautomerism) that may explain discrepancies.

- Crystallography : Submit crystals to the Protein Data Bank (PDB) for validation. Compare bond lengths/angles with computational models (e.g., Mercury software) .

- Synchrotron Data : High-resolution XRD (λ = 0.7–1.0 Å) resolves electron density ambiguities around halogen atoms .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 8-OH, 5-NO₂) and test against target enzymes (e.g., bacterial topoisomerases) .

- Assays :

- MIC Tests : Evaluate antimicrobial activity via broth microdilution (concentration range: 0.5–128 µg/mL).